CPCCOEt

Descripción general

Descripción

CPCCOEt, también conocido como (7E)-7-hidroxiimino-1,7a-dihidrociclopropa[b]croman-1a-carboxilato de etilo, es un compuesto utilizado principalmente en investigación científica. Actúa como un antagonista no competitivo en el subtipo 1 del receptor metabotrópico de glutamato (mGluR1). Este compuesto es conocido por su alta selectividad, aunque solo tiene una afinidad de unión moderada .

Análisis Bioquímico

Biochemical Properties

CPCCOEt selectively inhibits glutamate-induced increases in intracellular calcium at human mGluR1b . It acts in a noncompetitive manner by decreasing the efficacy of glutamate-stimulated phosphoinositide hydrolysis without affecting the EC 50 value or Hill coefficient of glutamate .

Cellular Effects

This compound’s primary cellular effect is the inhibition of receptor signaling without affecting glutamate binding . This results in a decrease in intracellular calcium levels, which can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves interaction with specific amino acids located at the extracellular surface of the transmembrane segment VII of the mGluR1 . This interaction disrupts receptor activation by inhibiting an intramolecular interaction between the agonist-bound extracellular domain and the transmembrane domain .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

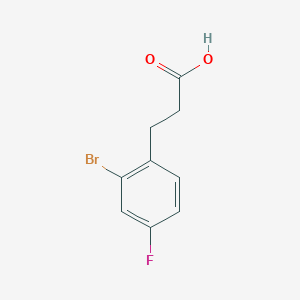

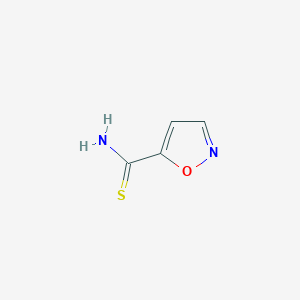

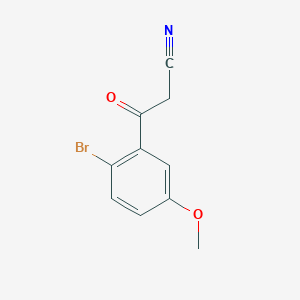

La síntesis de CPCCOEt implica varios pasos. El intermedio clave es el ácido 7-hidroxiimino-1,7a-dihidrociclopropa[b]croman-1a-carboxílico, que luego se esterifica con etanol para formar el éster etílico. Las condiciones de reacción suelen implicar el uso de una base como hidróxido de sodio o carbonato de potasio para facilitar el proceso de esterificación .

Métodos de Producción Industrial

Si bien this compound se utiliza principalmente en investigación y no se produce a escala industrial, los métodos utilizados en su síntesis se pueden ampliar. El proceso implica los mismos pasos que en la síntesis de laboratorio, pero con cantidades mayores de reactivos y condiciones de reacción optimizadas para garantizar rendimientos y pureza más altos .

Análisis De Reacciones Químicas

Tipos de Reacciones

CPCCOEt experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: El compuesto puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos o nucleófilos bajo condiciones específicas.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .

Aplicaciones Científicas De Investigación

CPCCOEt se utiliza ampliamente en la investigación científica debido a sus propiedades antagonistas selectivas en el subtipo 1 del receptor metabotrópico de glutamato. Algunas de sus aplicaciones incluyen:

Química: Se utiliza para estudiar la función y las vías de señalización de mGluR1.

Biología: Ayuda a comprender el papel de mGluR1 en varios procesos biológicos.

Medicina: Investigado por sus posibles efectos terapéuticos en trastornos neurológicos.

Industria: Utilizado en el desarrollo de nuevos medicamentos dirigidos a mGluR1

Mecanismo De Acción

CPCCOEt ejerce sus efectos inhibiendo la señalización del subtipo 1 del receptor metabotrópico de glutamato sin afectar la unión al glutamato. Inhibe selectivamente los aumentos inducidos por glutamato en el calcio intracelular en el mGluR1b humano. El compuesto interactúa con aminoácidos específicos, Thr815 y Ala818, ubicados en la superficie extracelular del segmento transmembrana VII, interrumpiendo la activación del receptor al inhibir una interacción intramolecular entre el dominio extracelular unido al agonista y el dominio transmembrana .

Comparación Con Compuestos Similares

CPCCOEt es único debido a sus propiedades antagonistas no competitivas selectivas en mGluR1. Los compuestos similares incluyen:

PHCCC: Otro antagonista de mGluR1 con diferentes propiedades de unión.

LY367385: Un antagonista competitivo en mGluR1.

JNJ16259685: Un antagonista de mGluR1 altamente selectivo con un mecanismo de acción diferente.

En comparación con estos compuestos, this compound se distingue por su inhibición no competitiva e interacción específica con el receptor .

Propiedades

IUPAC Name |

ethyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCTZFMSAHZQTR-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C12CC1/C(=N\O)/C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

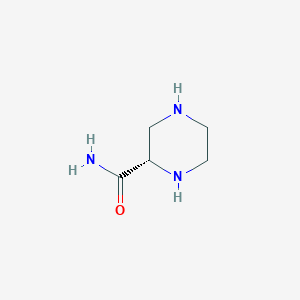

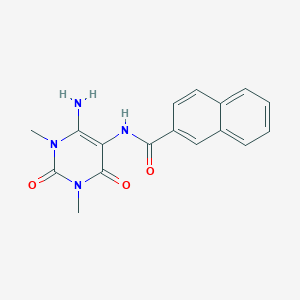

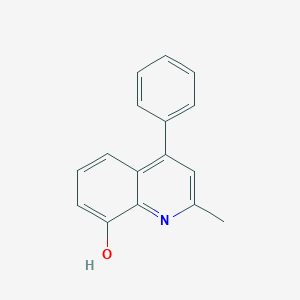

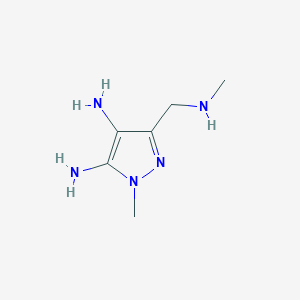

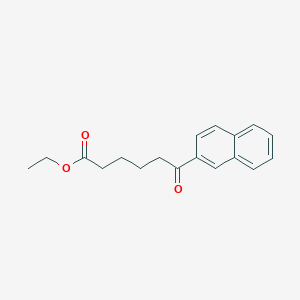

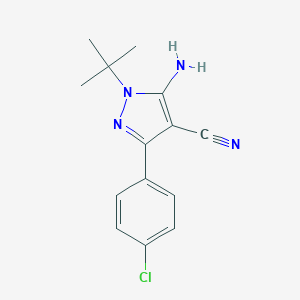

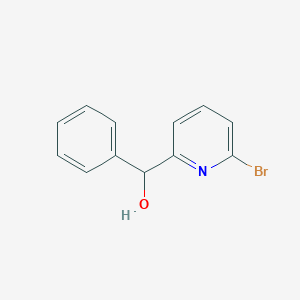

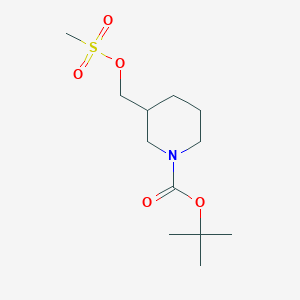

Feasible Synthetic Routes

Q1: How does CPCCOEt interact with mGluR1?

A1: Unlike competitive antagonists that bind to the glutamate binding site, this compound interacts with an allosteric site located within the transmembrane domain of mGluR1. [, , , , ] Specifically, it interacts with threonine 815 and alanine 818 located at the extracellular surface of transmembrane segment VII. []

Q2: What are the downstream effects of this compound binding to mGluR1?

A2: this compound binding prevents glutamate-induced activation of mGluR1, thereby inhibiting downstream signaling cascades. [, ] This includes inhibiting glutamate-induced increases in intracellular calcium, [] phosphoinositide hydrolysis, [, ] and activation of protein kinase C. [, , ]

Q3: Does this compound affect glutamate binding to mGluR1?

A3: No, this compound does not interfere with glutamate binding to mGluR1. Studies have shown that this compound does not displace [3H]glutamate binding to mGluR1-expressing cells. [] This confirms its non-competitive mechanism of action.

Q4: How does the structure of this compound contribute to its mGluR1 selectivity?

A4: The specific chemical structure of this compound, particularly the hydroxyl group and the ethyl ester moiety, is crucial for its interaction with Thr815 and Ala818 in the transmembrane domain of mGluR1. [, ] Modifications to these functional groups can significantly impact its affinity and selectivity for mGluR1.

Q5: Are there any known structure-activity relationship studies for this compound analogs?

A5: Yes, research has explored the structure-activity relationship of this compound analogs. For instance, substituting the hydroxyl group with other functional groups or modifying the ester chain can significantly alter the compound's potency and selectivity. [, ]

Q6: What in vitro models have been used to study this compound's effects?

A6: this compound's effects have been studied in various in vitro models, including:

- Cell lines: Primary cultures of cerebellar granule neurons [], CHO cells transfected with mGluR1 [, ], and human melanoma cell lines []

- Tissue slices: Cerebellar slices [, , ], hippocampal slices [, ], and cortico-striatal slices []

Q7: What in vivo models have been used to study this compound's effects?

A7: this compound has been investigated in several in vivo models, including:

- Rodent models of pain: Inflammatory pain models [, , ] and neuropathic pain models []

- Rodent models of neurological disorders: Cerebellar learning paradigms [] and models of Parkinson's disease []

- Rodent models of traumatic brain injury: Lateral fluid percussion induced traumatic brain injury []

Q8: What are some specific examples of this compound's effects in in vitro and in vivo models?

A8:

- Inhibition of melanoma cell growth: this compound significantly inhibited the proliferation and modified the morphology of human melanoma cell lines in vitro. []

- Neuroprotection in traumatic brain injury: Intracerebroventricular administration of this compound improved motor function recovery and reduced lesion volume in rats after traumatic brain injury. []

- Reduction of pain in inflammatory models: Intrathecal administration of this compound decreased the number of Fos-immunoreactive neurons in the spinal cord of rats with formalin-induced pain. []

Q9: Have there been any clinical trials investigating the effects of this compound in humans?

A9: To date, no clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans. Further preclinical research is needed to fully understand its therapeutic potential and to determine whether it is a suitable candidate for clinical development.

Q10: What are some other areas of active research regarding this compound?

A10: Current research continues to explore:

- Mechanism of biased agonism: Investigating the molecular basis for this compound's potential biased agonist activity at mGluR5 []

- Role in glioma cell viability: Determining the significance of mGluR1 signaling and the potential of this compound as a therapeutic target in glioma []

- Impact on synaptic plasticity: Understanding the role of mGluR1 in synaptic plasticity and how this compound modulates these processes [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)

![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)

![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)